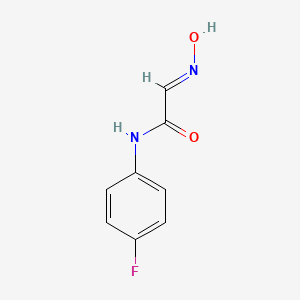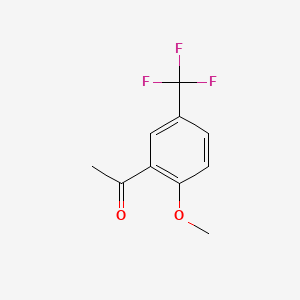
N-(4-Fluorphenyl)-2-(Hydroxyimino)acetamid
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H7FN2O2 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(hydroxyimino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(hydroxyimino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und Synthese
N-(4-Fluorphenyl)-2-(Hydroxyimino)acetamid: wird in der medizinischen Chemie für seine potenzielle Rolle im Wirkstoffdesign untersucht. Sein strukturelles Motiv, das eine Hydroxyiminogruppe enthält, kann als Pharmakophor bei der Synthese neuer Verbindungen mit therapeutischen Eigenschaften dienen . Forscher können seine Wirksamkeit als Vorläufer bei der Synthese von niedermolekularen Medikamenten untersuchen, die auf verschiedene Krankheiten abzielen.
Biochemie: Enzymhemmungsstudien
In der Biochemie könnte diese Verbindung verwendet werden, um Enzymhemmungsmechanismen zu untersuchen. Die Fluorphenylgruppe könnte mit bestimmten Aminosäureresten im aktiven Zentrum von Enzymen interagieren, was möglicherweise zur Entwicklung neuer Inhibitoren führt, die die Enzymaktivität bei pathologischen Zuständen regulieren können .
Materialwissenschaften: Entwicklung organischer Halbleiter
Die Molekülstruktur der Verbindung deutet auf potenzielle Anwendungen in der Materialwissenschaft hin, insbesondere bei der Entwicklung organischer Halbleiter. Ihr konjugiertes System und das elektronenziehende Fluoratom könnten zu Ladungstransporteigenschaften beitragen, was sie zu einem Kandidaten für den Einsatz in organischen Leuchtdioden (OLEDs) oder organischen Photovoltaikzellen macht .
Umweltwissenschaften: Analytischer Marker für Umweltverschmutzung
This compound: könnte in der Umweltwissenschaft als analytischer Marker dienen. Aufgrund seiner einzigartigen chemischen Signatur kann es verwendet werden, um das Vorhandensein und die Konzentration verwandter Verbindungen in Umweltproben zu verfolgen, was die Untersuchung von Umweltverschmutzung und ihren Auswirkungen unterstützt .
Pharmakologie: Metabolismus und Pharmakokinetik
Pharmakologische Studien könnten diese Verbindung verwenden, um ihren Metabolismus und ihre Pharmakokinetik in biologischen Systemen zu verstehen. Die Forschung kann sich auf ihre Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsprofile (ADME) richten, die für die Entwicklung von Medikamenten entscheidend sind .
Industrielle Chemie: Katalysator in Synthesenreaktionen
In der industriellen Chemie können die funktionellen Gruppen der Verbindung als Katalysatoren oder Zwischenprodukte in verschiedenen Synthesenreaktionen dienen. Ihre Rolle bei der Erleichterung der Bindungsbildung oder -spaltung könnte für die Herstellung anderer chemischer Produkte von entscheidender Bedeutung sein .
Landwirtschaftliche Chemie: Pestizidformulierung
Die Verbindung könnte auf ihre potenzielle Verwendung in der landwirtschaftlichen Chemie untersucht werden, insbesondere bei der Pestizidformulierung. Ihre Strukturbestandteile könnten bei der Schädlingsbekämpfung wirksam sein und zur Entwicklung neuer Agrochemikalien beitragen .
Chemieunterricht: Lehre der organischen Synthese
Schließlich kann This compound im Chemieunterricht als Modellverbindung für die Lehre organischer Synthesetechniken verwendet werden. Schüler können verschiedene Synthesewege und chemische Reaktionen lernen, indem sie in Laborsituationen mit dieser Verbindung arbeiten .
Wirkmechanismus
Target of Action
The primary target of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is the insect ryanodine receptor . This receptor is a promising target for the development of novel insecticides .
Mode of Action
N-(4-fluorophenyl)-2-(hydroxyimino)acetamide: interacts with the insect ryanodine receptor, leading to changes in the receptor’s function
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorophenyl)-2-(hydroxyimino)acetamide Given its target, it is likely that it affects calcium signaling pathways, as the ryanodine receptor is a calcium channel .
Result of Action
The molecular and cellular effects of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide It has been shown to have insecticidal activities against the diamondback moth (plutella xylostella), suggesting that it may cause larvicidal activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(hydroxyimino)acetamide involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-(4-fluorophenyl)oxalyl chloride, which is then reacted with hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.", "Starting Materials": [ "4-fluoroaniline", "ethyl oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)oxalyl chloride.", "Step 2: N-(4-fluorophenyl)oxalyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.", "Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol." ] } | |
CAS-Nummer |
351-09-7 |
Molekularformel |
C8H7FN2O2 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |
InChI-Schlüssel |
DXSBFTGUEOWLSD-YHYXMXQVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)/C=N\O)F |
SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C=NO)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on incorporating N-(4-fluorophenyl)-2-(hydroxyimino)acetamide into polymer chains. How does this impact the material's dielectric properties compared to similar polymers without this specific compound?
A1: The research paper [] investigates the synthesis and characterization of two novel polymers: polyacryloyloxy imino fluorophenyl acetamide and its copolymer with polystyrene sulfonate. While the study doesn't directly compare the dielectric properties to polymers without N-(4-fluorophenyl)-2-(hydroxyimino)acetamide, it provides valuable insights. The paper reports that the incorporation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide significantly influences the dielectric constant and dielectric loss of the resulting polymers. [] This suggests that the presence of this compound within the polymer structure contributes to its overall dielectric behavior. Further research is needed to directly compare these properties with similar polymers lacking N-(4-fluorophenyl)-2-(hydroxyimino)acetamide to quantify the specific impact and understand the underlying mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)




